RapaLink-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

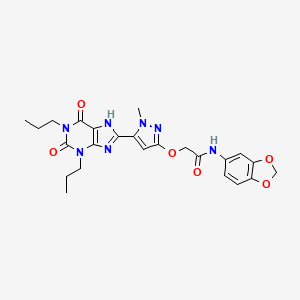

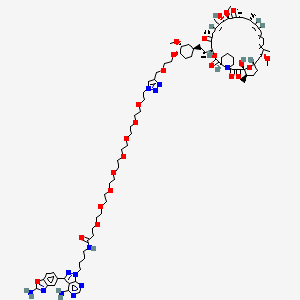

RapaLink-1 is a third-generation inhibitor of the mechanistic target of rapamycin (mTOR), a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. This compound is designed to overcome resistance to first- and second-generation mTOR inhibitors by exploiting the unique juxtaposition of two drug-binding pockets on the mTOR enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: RapaLink-1 is synthesized by combining two different mTOR inhibitors, rapamycin and MLN0128, using a polyethylene glycol linker. The synthesis involves a click reaction to connect the two inhibitors, allowing the compound to simultaneously target two binding sites on the mTOR enzyme .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same click chemistry approach. The process is optimized to ensure high yield and purity, with stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: RapaLink-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It forms a stable complex with the mTOR enzyme, inhibiting its activity .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as rapamycin, MLN0128, and a polyethylene glycol linker. The click reaction is typically carried out under mild conditions to ensure the stability of the final product .

Major Products Formed: The major product formed from the synthesis of this compound is the bivalent mTOR inhibitor itself, which exhibits enhanced potency and reduced resistance compared to its individual components .

Scientific Research Applications

RapaLink-1 has a wide range of scientific research applications, particularly in the fields of cancer biology and aging research. It has been shown to inhibit the growth of various cancer cell lines, including glioblastoma, prostate cancer, and renal cell carcinoma . Additionally, this compound has been used to study the role of mTOR in cellular senescence and aging, providing insights into potential therapeutic strategies for age-related diseases .

Mechanism of Action

RapaLink-1 exerts its effects by forming a bivalent interaction with the mTOR enzyme, simultaneously binding to two distinct sites. This dual binding mechanism allows this compound to inhibit both mTOR complex 1 and mTOR complex 2, leading to a more comprehensive inhibition of mTOR signaling pathways . The inhibition of mTOR disrupts various cellular processes, including protein synthesis, autophagy, and cell survival, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

- Rapamycin

- Everolimus

- Temsirolimus

- MLN0128

Comparison: RapaLink-1 is unique in its ability to overcome resistance to first- and second-generation mTOR inhibitors. While compounds like rapamycin and everolimus target only one binding site on the mTOR enzyme, this compound targets two sites simultaneously, resulting in a more potent and durable inhibition of mTOR activity . This dual binding mechanism also reduces the likelihood of resistance development, making this compound a promising candidate for cancer therapy .

Properties

Molecular Formula |

C91H138N12O24 |

|---|---|

Molecular Weight |

1784.1 g/mol |

IUPAC Name |

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11?,18-12+,61-19?,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1 |

InChI Key |

QDOGZMBPRITPMZ-FXPYNVRESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)

![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)

![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)

![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)

![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)

![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)

![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)

![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)